

Laboratory-Scale Synthesis of 1-Hydroxycyclohexanecarboxylic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-Hydroxycyclohexanecarboxylic acid

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Abstract

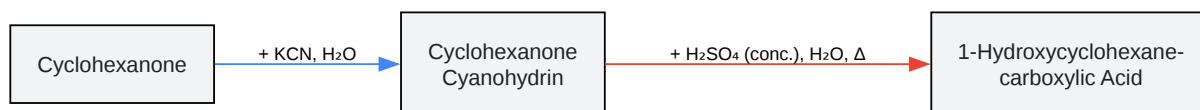
This document provides a detailed protocol for the laboratory-scale synthesis of **1-Hydroxycyclohexanecarboxylic acid**. The synthesis is a two-step process commencing with the formation of cyclohexanone cyanohydrin from cyclohexanone, followed by acid-catalyzed hydrolysis of the cyanohydrin intermediate. This method offers a reliable route to the target compound, a valuable building block in the synthesis of various pharmaceutical agents and other fine chemicals. The protocols provided herein are detailed to ensure reproducibility and include data on expected yields and physical properties of the final product.

Data Presentation

Parameter	Cyclohexanone (Starting Material)	Cyclohexanone Cyanohydrin (Intermediate)	1- Hydroxycyclohexa necarboxylic Acid (Final Product)
Molecular Formula	C ₆ H ₁₀ O	C ₇ H ₁₁ NO	C ₇ H ₁₂ O ₃
Molecular Weight	98.14 g/mol	125.17 g/mol	144.17 g/mol [1]
Appearance	Colorless oily liquid	Brown solid	White to off-white crystalline solid[2]
Melting Point	-47 °C	31-33 °C	107-108 °C[3]
Boiling Point	155.6 °C	Decomposes	299.3 °C at 760 mmHg[3]
Purity (Typical)	≥99%	~98%	>95%[1][2]
Yield (Typical)	N/A	~92%	High

Signaling Pathways and Experimental Workflows

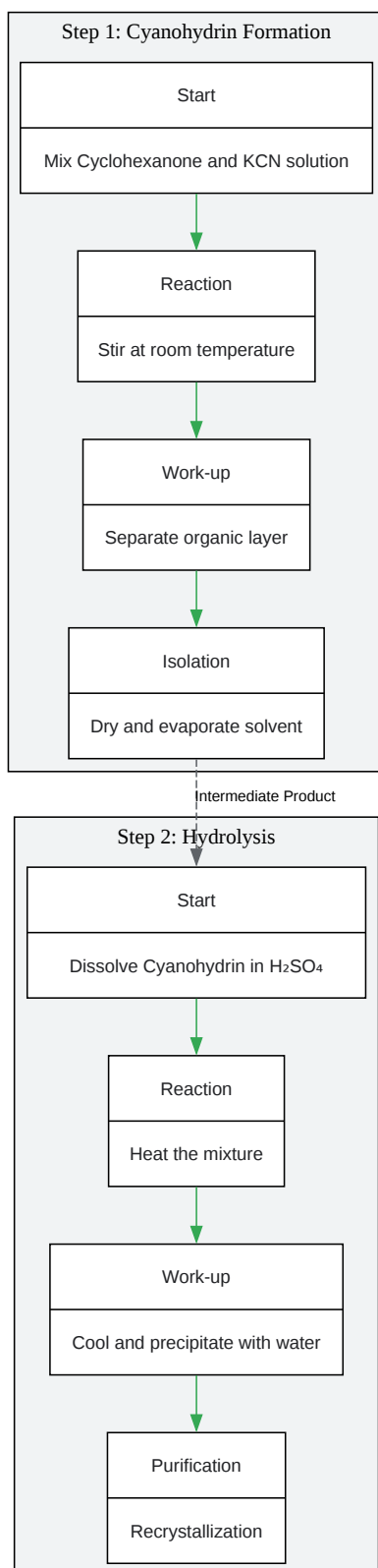
Reaction Pathway:



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Caption: Overall reaction scheme for the synthesis of **1-Hydroxycyclohexanecarboxylic acid**.

Experimental Workflow:



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Caption: Step-by-step workflow for the synthesis and purification.

Experimental Protocols

Step 1: Synthesis of Cyclohexanone Cyanohydrin

This protocol is adapted from established procedures for cyanohydrin formation.

Materials:

- Cyclohexanone (1.0 mol, 98.14 g)
- Potassium cyanide (KCN) (1.1 mol, 71.6 g)
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask (500 mL)
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium cyanide in 200 mL of deionized water.
- Cool the KCN solution in an ice bath.
- Slowly add cyclohexanone to the stirred KCN solution over a period of 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

- Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
- Combine the organic extracts and wash with brine (1 x 100 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude cyclohexanone cyanohydrin is a brownish solid and can be used in the next step without further purification. A typical yield is around 92%.

Safety Precautions: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Any cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

Step 2: Hydrolysis of Cyclohexanone Cyanohydrin to 1-Hydroxycyclohexanecarboxylic Acid

This protocol is based on the general procedure for the acid-catalyzed hydrolysis of nitriles.

Materials:

- Cyclohexanone cyanohydrin (from Step 1, ~0.92 mol)
- Concentrated sulfuric acid (H_2SO_4)
- Deionized water
- Ice
- Buchner funnel and filter paper
- Recrystallization solvent (e.g., water or a toluene/heptane mixture)

Procedure:

- In a large round-bottom flask (1 L), carefully add the crude cyclohexanone cyanohydrin to 300 mL of concentrated sulfuric acid while cooling in an ice-water bath. The addition should be done portion-wise to control the exothermic reaction.
- Once the addition is complete, slowly heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours with stirring. The reaction progress can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature and then carefully pour it over a large volume of crushed ice (approximately 1 kg) with vigorous stirring.
- A white precipitate of **1-Hydroxycyclohexanecarboxylic acid** will form.
- Collect the crude product by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water.
- For purification, recrystallize the crude product. Water is a suitable solvent for recrystallization.[4] Dissolve the solid in a minimum amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
- The final product is a white crystalline solid. The expected yield is typically high.

Characterization: The identity and purity of the synthesized **1-Hydroxycyclohexanecarboxylic acid** can be confirmed by determining its melting point (107-108 °C) and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

The two-step synthesis of **1-Hydroxycyclohexanecarboxylic acid** from cyclohexanone via a cyanohydrin intermediate is a robust and high-yielding method suitable for laboratory-scale preparations. Careful handling of cyanide reagents and controlled hydrolysis conditions are critical for the successful and safe execution of this synthesis. The provided protocols offer a comprehensive guide for researchers requiring this versatile chemical intermediate.

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